3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
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Properties
CAS No. |
892437-79-5 |
|---|---|
Molecular Formula |
C26H22N2O4 |
Molecular Weight |
426.472 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H22N2O4/c1-17-6-5-7-19(14-17)16-27-23-21-8-3-4-9-22(21)32-24(23)25(29)28(26(27)30)15-18-10-12-20(31-2)13-11-18/h3-14H,15-16H2,1-2H3 |
InChI Key |
MXNUDYAHRXGKML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which are known for their diverse pharmacological properties. The compound's CAS number is 923185-84-6.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 362.41 g/mol. Its structure features a fused benzofuro-pyrimidine core, which is significant for its biological activity due to the presence of multiple aromatic systems that may interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the aza-Wittig reaction followed by further reactions to introduce desired substituents. Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
While the exact mechanism of action for this compound remains to be fully characterized, it is believed to interact with specific biological targets such as enzymes or receptors. The presence of methoxy and methyl groups may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar pyrimidine derivatives. For example, derivatives with a pyrido[2,3-d]pyrimidine structure have shown inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), which is crucial in regulating protein synthesis in cancer cells. Compounds structurally related to our compound have demonstrated IC50 values ranging from 420 nM to 930 nM against eEF-2K in breast cancer cell lines (MDA-MB-231) .
Other Biological Activities
The benzofuro[3,2-d]pyrimidine derivatives have exhibited a range of biological activities including:
- Antimicrobial : Some studies suggest that compounds with similar structures possess antifungal and antibacterial properties.
- Anti-inflammatory : Certain derivatives have been investigated for their anti-inflammatory effects, potentially useful in treating inflammatory diseases.
- Antioxidant : The presence of aromatic systems may contribute to antioxidant activities.
Case Studies
- Inhibition of eEF-2K : A study demonstrated that related compounds effectively inhibited eEF-2K activity in vitro, suggesting that modifications in the structure could enhance potency against cancer cells .
- Antifungal Activity : Research on similar benzofuro derivatives indicated promising antifungal activities against various strains, suggesting that structural modifications could lead to enhanced therapeutic profiles .
Data Table: Comparison of Biological Activities
| Compound Name | Structure Type | IC50 (nM) | Activity Type |
|---|---|---|---|
| Compound 6 | Pyrido[2,3-d]pyrimidine | 420 | eEF-2K Inhibitor |
| Compound 9 | Pyrido[2,3-d]pyrimidine | 930 | eEF-2K Inhibitor |
| Similar Derivative | Benzofuro[3,2-d]pyrimidine | Varies | Antifungal/Antibacterial |
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